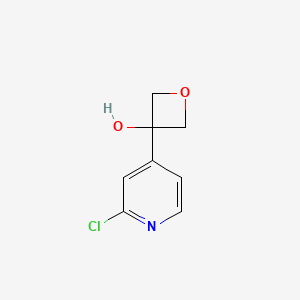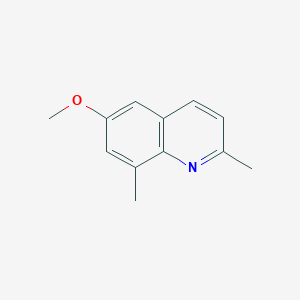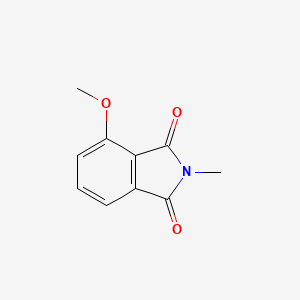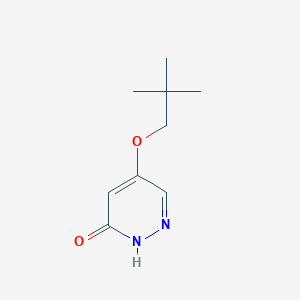
3-(2-Chloropyridin-4-YL)oxetan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-YL)oxetan-3-OL typically involves the reaction of 2-chloro-4-iodopyridine with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78°C . The reaction mixture is then treated with oxetan-3-ol to yield the desired product . The crude product is purified using silica gel chromatography to obtain a high yield of 86% .
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-YL)oxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different pyridine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
3-(2-Chloropyridin-4-YL)oxetan-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-YL)oxetan-3-OL involves its interaction with specific molecular targets and pathways. The compound’s chloropyridine ring can engage in various binding interactions, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates . These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromopyridin-4-YL)oxetan-3-OL
- 3-(2-Fluoropyridin-4-YL)oxetan-3-OL
- 3-(2-Methylpyridin-4-YL)oxetan-3-OL
Uniqueness
3-(2-Chloropyridin-4-YL)oxetan-3-OL is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)oxetan-3-ol |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-6(1-2-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
InChI Key |
VEFRDVVLKQVKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=NC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)






![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)
